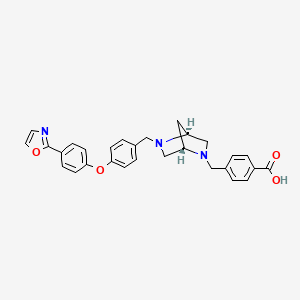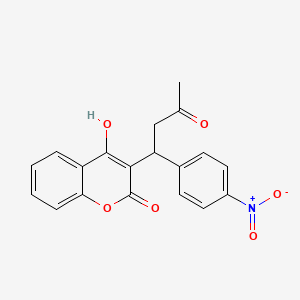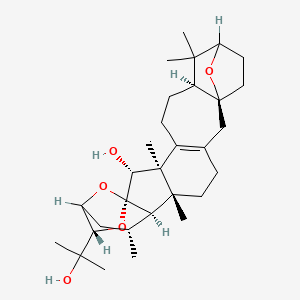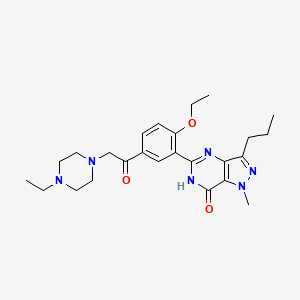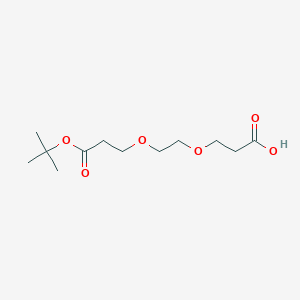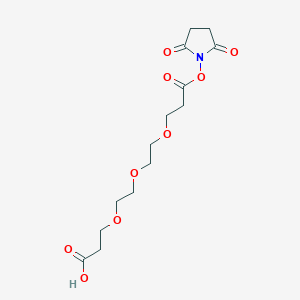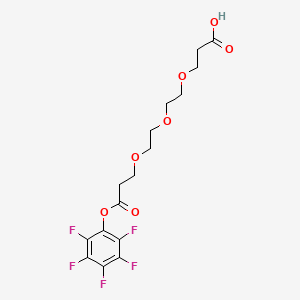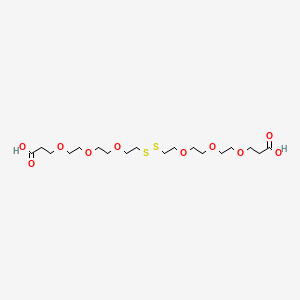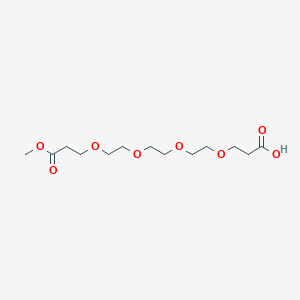
AF38469
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
AF38469 is a novel, selective, orally bioavailable Sortilin inhibitor.
Aplicaciones Científicas De Investigación
Sortilin Inhibition
AF38469 is identified as a novel, selective, and orally bioavailable inhibitor of the Sortilin receptor . This compound has been used in research to understand the structure-activity relationships and syntheses of Sortilin inhibitors . An X-ray crystal structure of the sortilin-AF38469 protein-inhibitor complex has also been reported .
Treatment of Neurodegenerative Lysosomal Storage Disorders
Research has shown that AF38469, as a small molecule inhibitor of sortilin, improves lysosomal and glial pathology across multiple Lysosomal Storage Disorder (LSD) models . This compound activates the transcription factor EB (TFEB), an upstream regulator of lysosomal biogenesis .
Treatment of Batten Disease
In the context of Batten disease, a severe LSD primarily impacting the central nervous system, AF38469 has been shown to prevent the accumulation of lysosomal storage material and the development of neuroinflammation . It also completely rescues tremor phenotypes, an early behavioral phenotype in the CLN2 disease model .
Glioblastoma Invasion and Mesenchymal Transition
AF38469 has been used in research related to glioblastoma, a type of brain cancer. Specifically, it has been shown that sortilin inhibition with AF38469 significantly suppresses migration and invasion by inhibiting EMT-like mesenchymal transition .
Synthesis and Characterization of Complexes
While not directly related to AF38469, the compound’s structure, specifically the 6-methylpyridin-2-yl component, has been used in the synthesis and characterization of Cu(II) and Ni(II) complexes . These complexes have been studied for their electrocatalytic activity .
Mecanismo De Acción
Target of Action
The primary target of AF38469 is Sortilin , a protein that plays a significant role in various biological and tumour-related processes . Sortilin is a functional receptor for progranulin, a cytokine that affects cancer stem cells and is associated with therapy resistance in a range of cancer types .
Mode of Action
AF38469 acts by inhibiting Sortilin, thereby blocking the action of progranulin . It has been shown to bind as strongly as neurotensin to Sortilin . By interfering with the binding of neurotensin, AF38469 prevents this ligand from engaging the Sortilin receptor .
Biochemical Pathways
The inhibition of Sortilin by AF38469 affects the progranulin pathway. Progranulin is a potent activator of cancer stem cells, and its exposure can cause dedifferentiation and increased proliferation of the cancer stem cell pool . This process is dependent on Sortilin, the receptor for progranulin .
Pharmacokinetics
AF38469 is an orally bioavailable Sortilin inhibitor . .
Result of Action
The inhibition of Sortilin by AF38469 results in the suppression of progranulin-induced propagation of cancer stem cells, both in vitro and in vivo . It also prevents metastasis in mice . Importantly, AF38469 treatment offers complete protection against cancer cell infiltration from the xenograft into the skin .
Action Environment
The efficacy and stability of AF38469 can be influenced by various environmental factors. For instance, progranulin, the target of AF38469, is highly secreted in ERα-negative breast cancer as well as in ERα-positive breast cancer under hypoxic adaptation . Therefore, the tumor microenvironment can potentially impact the action of AF38469.
Propiedades
IUPAC Name |
2-[(6-methylpyridin-2-yl)carbamoyl]-5-(trifluoromethyl)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N2O3/c1-8-3-2-4-12(19-8)20-13(21)10-6-5-9(15(16,17)18)7-11(10)14(22)23/h2-7H,1H3,(H,22,23)(H,19,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWCUSQCZMQIBMR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=C(C=C(C=C2)C(F)(F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



